Cas no 220932-65-0 ((2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate)
220932-65-0 structure
Product Name:(2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate
Numero CAS:220932-65-0
MF:C40H44O12
MW:716.770173072815
CID:3013701
PubChem ID:5321740
Update Time:2024-11-26
(2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 13-O-Cinnamoylbaccatin III
- Taxuspinanane J
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-[(
- (2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxy
- CS-0139820
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-[(E)-3-phenylprop-2-enoyl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- 220932-65-0
- HY-N8070
- AKOS040760936
- DA-69469
- (2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate
-
- Inchi: 1S/C40H44O12/c1-22-27(50-30(44)18-17-25-13-9-7-10-14-25)20-40(47)35(51-36(46)26-15-11-8-12-16-26)33-38(6,28(43)19-29-39(33,21-48-29)52-24(3)42)34(45)32(49-23(2)41)31(22)37(40,4)5/h7-18,27-29,32-33,35,43,47H,19-21H2,1-6H3/b18-17+/t27-,28-,29+,32+,33-,35-,38+,39-,40+/m0/s1
- Chiave InChI: PPZXDJGRIUOJEB-ODILUHENSA-N
- Sorrisi: O1C[C@@]2([C@H]1C[C@@H]([C@@]1(C)C([C@@H](C3=C(C)[C@H](C[C@](C3(C)C)([C@H]([C@H]21)OC(C1C=CC=CC=1)=O)O)OC(/C=C/C1C=CC=CC=1)=O)OC(C)=O)=O)O)OC(C)=O
Proprietà calcolate
- Massa esatta: 716.28327683g/mol
- Massa monoisotopica: 716.28327683g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 52
- Conta legami ruotabili: 11
- Complessità: 1520
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 172
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.4±0.1 g/cm3
- Punto di ebollizione: 801.3±65.0 °C at 760 mmHg
- Punto di infiammabilità: 241.7±27.8 °C
- Pressione di vapore: 0.0±3.0 mmHg at 25°C
(2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
(2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O15850-5 mg |
13-O-Cinnamoylbaccatin III |
220932-65-0 | 5mg |
¥5600.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2615-1 mg |
13-O-Cinnamoylbaccatin III |
220932-65-0 | 1mg |
¥2835.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN2615-5 mg |
13-O-Cinnamoylbaccatin III |
220932-65-0 | 98% | 5mg |
¥ 4,470 | 2023-07-11 | |
| TargetMol Chemicals | TN2615-1 mL * 10 mM (in DMSO) |
13-O-Cinnamoylbaccatin III |
220932-65-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6790 | 2023-09-15 | |
| TargetMol Chemicals | TN2615-5mg |
13-O-Cinnamoylbaccatin III |
220932-65-0 | 5mg |
¥ 4470 | 2024-07-20 | ||
| TargetMol Chemicals | TN2615-1 ml * 10 mm |
13-O-Cinnamoylbaccatin III |
220932-65-0 | 1 ml * 10 mm |
¥ 6790 | 2024-07-20 |
(2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate Letteratura correlata
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
220932-65-0 ((2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso